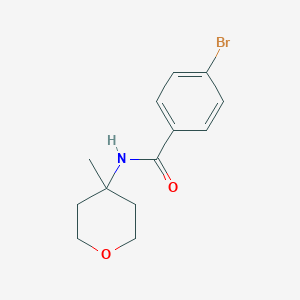
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazolidinone moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-(trifluoromethyl)aniline and imidazolidin-2-one.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), along with catalysts such as palladium or nickel complexes.
Synthetic Routes: One common synthetic route involves the coupling of 4-bromo-3-(trifluoromethyl)aniline with imidazolidin-2-one under controlled conditions to form the desired product
Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with optimization of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, forming substituted derivatives
Common Reagents and Conditions: Typical reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile, along with appropriate catalysts and temperature control.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted and functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials, particularly in the development of new pharmaceuticals and agrochemicals
Biology: In biological research, the compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: The compound’s unique structural features make it a candidate for drug discovery and development, particularly in the design of new therapeutic agents.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways involved in the compound’s mechanism of action depend on its specific interactions with biological targets, which can include inhibition or activation of enzymatic activity, receptor binding, or modulation of signaling pathways
Comparación Con Compuestos Similares
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other imidazolidinones with different substituents, such as 1-(4-bromo-3-(trifluoromethyl)phenyl)pyrrolidin-2-one and 1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole .
Uniqueness: The presence of both a bromine atom and a trifluoromethyl group in the phenyl ring, along with the imidazolidinone moiety, gives this compound unique chemical and biological properties that distinguish it from other similar compounds
Propiedades
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3N2O/c11-8-2-1-6(5-7(8)10(12,13)14)16-4-3-15-9(16)17/h1-2,5H,3-4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRHMMRTPPSTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(3-methylfuran-2-yl)methanone](/img/structure/B7972566.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylcyclopropyl)methanone](/img/structure/B7972573.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone](/img/structure/B7972574.png)
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-methoxyethanone](/img/structure/B7972580.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone](/img/structure/B7972587.png)
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone](/img/structure/B7972590.png)



![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine](/img/structure/B7972634.png)
![4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid](/img/structure/B7972639.png)

![Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate](/img/structure/B7972660.png)

